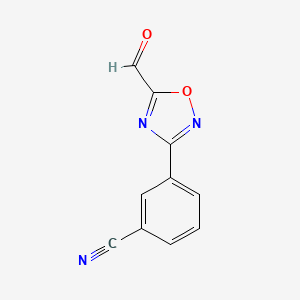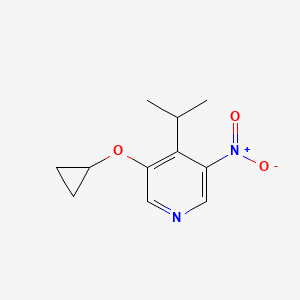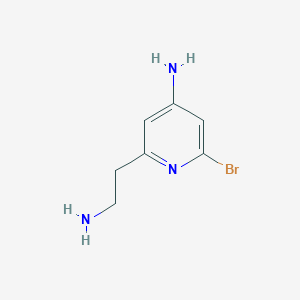
2-(Acetylamino)-6-hydroxypyridine-4-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Acetylamino)-6-hydroxypyridine-4-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides These compounds are known for their reactivity and are often used as intermediates in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)-6-hydroxypyridine-4-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group into the pyridine ring. One common method is the reaction of 2-(Acetylamino)-6-hydroxypyridine with chlorosulfonic acid. The reaction is usually carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated systems to control reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Acetylamino)-6-hydroxypyridine-4-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The hydroxypyridine moiety can participate in oxidation-reduction reactions, leading to the formation of different oxidation states of the compound.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Hydrolysis: Hydrolysis is usually performed using water or aqueous bases like sodium hydroxide.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acid: Formed by hydrolysis of the sulfonyl chloride group.
Wissenschaftliche Forschungsanwendungen
2-(Acetylamino)-6-hydroxypyridine-4-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: Potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(Acetylamino)-6-hydroxypyridine-4-sulfonyl chloride is largely dependent on its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic and can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity can be exploited to modify proteins or other biological targets, thereby altering their function or activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Acetylamino)-6-hydroxypyridine-4-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride.
2-(Acetylamino)-6-hydroxypyridine-4-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride.
Uniqueness
2-(Acetylamino)-6-hydroxypyridine-4-sulfonyl chloride is unique due to the presence of both the acetylamino and sulfonyl chloride groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Eigenschaften
Molekularformel |
C7H7ClN2O4S |
|---|---|
Molekulargewicht |
250.66 g/mol |
IUPAC-Name |
2-acetamido-6-oxo-1H-pyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C7H7ClN2O4S/c1-4(11)9-6-2-5(15(8,13)14)3-7(12)10-6/h2-3H,1H3,(H2,9,10,11,12) |
InChI-Schlüssel |
NGPUPUFJMAGANZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=CC(=O)N1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropanoic acid](/img/structure/B14845492.png)
![6-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine-2-carboxylic acid](/img/structure/B14845497.png)



![8-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B14845517.png)





